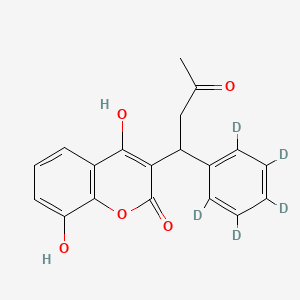

8-Hydroxy Warfarin-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxy Warfarin-d5 is a labeled minor metabolite of Warfarin, specifically a deuterated form of 8-Hydroxy Warfarin. The presence of deuterium atoms makes it easier to identify and track in mass spectrometry analysis. This compound is used extensively in proteomics research and pharmacokinetic studies .

准备方法

Synthetic Routes and Reaction Conditions

8-Hydroxy Warfarin-d5 is generally prepared by chemical synthesis. One specific step involves replacing a hydrogen atom with a deuterium atom through a deuteration reaction in an appropriate substrate . The Fenton reaction is also utilized to insert hydroxylation into the parent compound, Warfarin, by hydroxyl and hydroperoxyl radicals generated by Fe2+/Fe3+ redox reaction with hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound involve advanced oxidation processes and multiple reaction monitoring using gas chromatography-mass spectrometry (GC-MS). The analytes are derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide, and the derivatization yield of Warfarin is determined using isotopically labeled reference compounds .

化学反应分析

Types of Reactions

8-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different hydroxylated metabolites.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Deuterium atoms can be substituted with hydrogen atoms or other isotopes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific pH levels, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated metabolites of Warfarin, such as 4′-hydroxy Warfarin and 10-hydroxy Warfarin .

科学研究应用

Pharmacokinetics and Metabolism

8-Hydroxy Warfarin-d5 is primarily studied for its role in understanding the metabolic pathways of warfarin. The compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace metabolic processes without interference from endogenous compounds.

- Metabolic Pathways : Research indicates that 8-hydroxy warfarin is a significant metabolite formed through cytochrome P450-mediated hydroxylation of warfarin. It plays a crucial role in the overall pharmacological activity of warfarin by influencing its elimination and activity levels in patients .

- Impact on Drug Interactions : Studies have shown that hydroxywarfarins, including this compound, can inhibit the metabolism of warfarin itself by affecting the activity of CYP2C9, an enzyme critical for warfarin metabolism. This inhibition can lead to altered therapeutic outcomes and necessitates careful monitoring of patients on anticoagulant therapy .

Analytical Chemistry

This compound is extensively utilized in analytical chemistry, particularly in mass spectrometry.

- High-Resolution Mass Spectrometry : The compound is used as an internal standard in high-resolution mass spectrometric analyses to quantify warfarin and its metabolites accurately. Its deuterated nature enhances the sensitivity and specificity of detection methods .

- Fragmentation Studies : Research involving electron impact ionization has elucidated fragmentation pathways of this compound, providing insights into its structural characteristics and aiding in the identification of related compounds .

Toxicological Studies

The compound's role extends into toxicology, where it helps understand the safety profiles of warfarin derivatives.

- Neurotoxicity Assessment : In studies involving traumatic brain injury models, this compound has been instrumental in assessing the exacerbation of injuries due to anticoagulant therapy. Elevated levels of warfarin and its metabolites post-injury suggest increased risks for cerebral hemorrhage, highlighting the need for careful management in patients with head injuries .

Clinical Implications

The implications of this compound extend into clinical settings, particularly concerning anticoagulation therapy.

- Dosing Strategies : Understanding the pharmacodynamics of this compound aids clinicians in developing more effective dosing strategies for patients on warfarin therapy, especially those exhibiting variable responses due to genetic factors affecting drug metabolism .

- Monitoring Therapeutic Levels : The compound's use as a reference standard facilitates more accurate monitoring of therapeutic levels of warfarin and its metabolites, which is critical for preventing adverse events such as bleeding or thrombosis .

作用机制

The mechanism of action of 8-Hydroxy Warfarin-d5 involves its role as a metabolite of Warfarin. Warfarin is a vitamin K antagonist that inhibits the production of vitamin K by vitamin K epoxide reductase. This inhibition affects the γ-carboxylation of coagulation factors VII, IX, X, and thrombin, leading to anticoagulant effects . The deuterated form, this compound, is used to study these pathways more precisely due to its distinct mass spectrometric properties .

相似化合物的比较

Similar Compounds

Warfarin-d5: Another deuterated form of Warfarin, used for similar analytical purposes.

8-Hydroxy Warfarin β-D-glucuronide: A glucuronidated metabolite of 8-Hydroxy Warfarin.

Synthetic Coumarin Derivatives: Various coumarin-based compounds with anticoagulation and antiplatelet aggregation properties.

Uniqueness

8-Hydroxy Warfarin-d5 is unique due to its specific labeling with deuterium, which allows for precise tracking and identification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and proteomics research .

属性

CAS 编号 |

94820-66-3 |

|---|---|

分子式 |

C9H11O5D5 |

分子量 |

329.37 |

IUPAC 名称 |

4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |

外观 |

White Solid |

熔点 |

187-189 °C |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

17834-04-7 (unlabelled) |

同义词 |

4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |

标签 |

Warfarin Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。